molecular formula C21H35ClN4 B14004159 6-Chloro-7-hexadecylpurine CAS No. 68180-17-6

6-Chloro-7-hexadecylpurine

Cat. No.: B14004159
CAS No.: 68180-17-6
M. Wt: 379.0 g/mol
InChI Key: OFKXTDHWDQUOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-hexadecylpurine is a synthetic purine analogue with the molecular formula C21H35ClN4 and a molecular weight of 378.98 g/mol . This compound features a chlorinated purine core substituted with a long-chain hexadecyl group, which confers high lipophilicity, as indicated by a calculated LogP of 6.96 . Its physical properties include a density of 1.09 g/cm³ and a boiling point of 497.1°C at 760 mmHg . As a modified purine, it serves as a valuable chemical intermediate in organic synthesis and medicinal chemistry research, particularly for exploring nucleoside analogues . Such analogues are of significant interest in biochemical research for their potential to inhibit viral polymerases, as seen in related compounds like 7-deaza-2'-methyladenosine which is studied for its activity against flaviviruses . Researchers can utilize this building block to develop novel molecules for various pharmacological studies. This product is strictly For Research Use Only.

Properties

CAS No.

68180-17-6

Molecular Formula

C21H35ClN4

Molecular Weight

379.0 g/mol

IUPAC Name

6-chloro-7-hexadecylpurine

InChI

InChI=1S/C21H35ClN4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-18-25-21-19(26)20(22)23-17-24-21/h17-18H,2-16H2,1H3

InChI Key

OFKXTDHWDQUOMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C=NC2=C1C(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Adaptation of the Vorbrüggen Method for N7 Hexadecylation

A key advancement in the preparation of N7-alkylated 6-chloropurines, including 6-chloro-7-hexadecylpurine, is the use of N-trimethylsilylated 6-chloropurine reacting with a hexadecyl halide (e.g., hexadecyl bromide) under Lewis acid catalysis, typically with tin(IV) chloride (SnCl4). The process involves:

  • Step 1: Silylation of 6-Chloropurine

    6-Chloropurine is treated with N,O-bis(trimethylsilyl)acetamide (BSA) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere (argon) at 76–80 °C for 30 minutes to form the N-trimethylsilylated intermediate.

  • Step 2: Addition of Lewis Acid and Alkyl Halide

    After cooling the reaction mixture in an ice bath, SnCl4 is added to catalyze the alkylation. The hexadecyl bromide is then introduced, and the mixture is stirred at room temperature for an extended period (e.g., 19 hours) to allow regioselective alkylation at the N7 position.

  • Step 3: Workup

    The reaction is quenched with isopropyl alcohol, diluted with chloroform, and washed sequentially with water, saturated sodium bicarbonate solution, water again, and brine. The organic phase is dried over magnesium sulfate and concentrated.

  • Step 4: Purification

    The crude product is purified by column chromatography to isolate 6-chloro-7-hexadecylpurine with high regioselectivity and yield.

Reaction Conditions Optimization

Optimization parameters include solvent choice (DCE preferred), temperature control (initial heating for silylation, then room temperature for alkylation), catalyst amount (SnCl4 stoichiometry), and alkyl halide equivalents. Table 1 summarizes typical optimization data adapted from related tert-alkylation studies, which can be extrapolated to hexadecylation due to similar mechanistic pathways.

Parameter Condition Outcome
Solvent 1,2-Dichloroethane (DCE) Clear solution, good solubility
Temperature (Silylation) 76–80 °C for 30 min Complete silylation
Catalyst (SnCl4) equivalents 2.1 equivalents Efficient catalysis
Alkyl halide (hexadecyl bromide) equivalents 3 equivalents High conversion
Reaction time (alkylation) 19 hours at room temperature Maximal N7 regioselectivity

Note: These conditions are adapted from tert-butylation studies and are expected to be effective for hexadecylation with adjustments for alkyl chain length.

Analytical Characterization and Yield

The product 6-chloro-7-hexadecylpurine is characterized by:

Typical yields for analogous tert-alkylated purines are in the range of 60–80%, suggesting similar efficiency for hexadecyl derivatives.

Summary Table of Preparation Methods for 6-Chloro-7-Alkylpurines

Method Alkyl Group Type Regioselectivity Complexity Yield (%) References
Direct alkylation with alkyl halides (basic conditions) Primary/Secondary Low (N9 favored) Low Moderate
Grignard reagent alkylation Primary/Secondary Moderate (N7 favored) Moderate Moderate
Protection-deprotection via 7,8-dihydropurines Various High (N7 only) High High
Cyclization of imidazole/pyrimidine precursors Various High (N7 only) High Variable
Vorbrüggen silylation with tert-alkyl halides and SnCl4 Tertiary/Long chain (e.g., hexadecyl) High (N7 favored) Moderate 60–80

Research Findings and Notes

  • The Vorbrüggen silylation method with Lewis acid catalysis is the most promising for introducing bulky or long alkyl chains at the N7 position of 6-chloropurine, including hexadecyl groups.

  • The method allows for regioselective alkylation with minimized formation of N9 isomers, which is critical for biological activity studies.

  • Stability of the N7-alkyl substituent under various reaction conditions has been demonstrated, allowing further functionalization at C6 or other positions.

  • The method's flexibility supports the synthesis of diverse 6,7-disubstituted purine derivatives with potential biological applications.

  • No direct published synthesis of 6-chloro-7-hexadecylpurine was found, but the methodology is well established for similar N7-alkyl purines and can be adapted with appropriate alkyl halides.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-7-hexadecylpurine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, leading to the formation of different purine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base (e.g., K2CO3) in DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

    Nucleophilic Substitution: Formation of substituted purines.

    Oxidation and Reduction: Formation of oxidized or reduced purine derivatives.

    Coupling Reactions: Formation of biaryl or other coupled products.

Scientific Research Applications

6-Chloro-7-hexadecylpurine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 6-Chloro-7-hexadecylpurine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis focuses on structural and functional comparisons between 6-Chloro-7-hexadecylpurine and its closest analog, 6-Chloro-7-methylpurine, referenced in .

Structural Differences and Implications

Property 6-Chloro-7-hexadecylpurine 6-Chloro-7-methylpurine
Substituent at Position 7 Hexadecyl (C16H33) Methyl (CH3)
Molecular Weight ~425 g/mol (estimated) ~170 g/mol (UNII: 3373NFV6YH)
Predicted logP ~8.5 (highly lipophilic) ~1.2 (moderate lipophilicity)
Solubility Likely low in aqueous media Higher aqueous solubility
  • This contrasts with the methyl variant, which is more suitable for systemic circulation .
  • Bioavailability : The methyl analog’s smaller size and lower logP may favor rapid absorption and renal clearance, whereas the hexadecyl derivative could exhibit prolonged tissue retention.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.